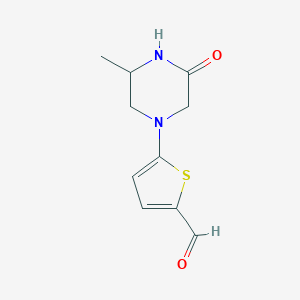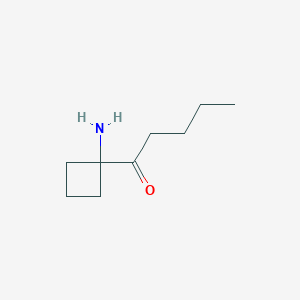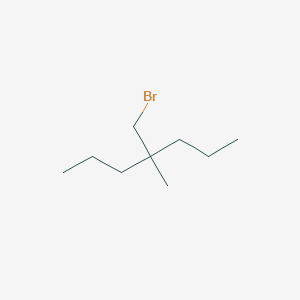
4-(Bromomethyl)-4-methylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-4-methylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-methylheptane typically involves the bromination of 4-methylheptane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under UV light. The reaction proceeds as follows:
Initiation: The radical initiator decomposes under UV light to form free radicals.
Propagation: The bromine radical generated from NBS abstracts a hydrogen atom from 4-methylheptane, forming a carbon radical.
Termination: The carbon radical reacts with another bromine molecule to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-4-methylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-4-methylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-4-methylheptane primarily involves its reactivity as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)-4-methylheptane: Similar structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)-4-methylheptane: Similar structure but with an iodine atom instead of bromine.
4-(Hydroxymethyl)-4-methylheptane: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
4-(Bromomethyl)-4-methylheptane is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H19Br |
|---|---|
Molekulargewicht |
207.15 g/mol |
IUPAC-Name |
4-(bromomethyl)-4-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-6-9(3,8-10)7-5-2/h4-8H2,1-3H3 |
InChI-Schlüssel |
MVERQGWVPBFXFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CCC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)

![N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13168222.png)
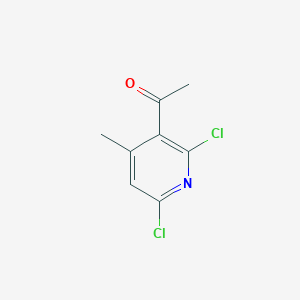

![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)
![3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13168244.png)
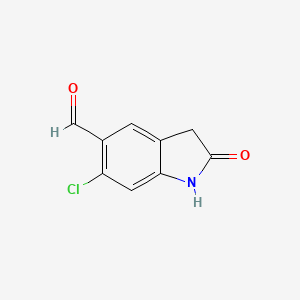

![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13168265.png)
